1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
Overview
Description
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves several steps. The starting material is typically 1,8-naphthyridine, which undergoes a series of reactions to introduce the ethyl, methyl, and piperazino groups. The key steps include:
Alkylation: Introduction of the ethyl group at the 1-position.
Methylation: Introduction of the methyl group at the 7-position.
Cyclohexylation: Introduction of the cyclohexyl group at the N3 position.
Piperazino Substitution: Introduction of the 4-methylpiperazino group.
The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another naphthyridine derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar core structure.
Uniqueness
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-7-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2/c1-4-28-16-20(21(30)19-9-8-18(2)26-22(19)28)23(31)25-17-24(10-6-5-7-11-24)29-14-12-27(3)13-15-29/h8-9,16H,4-7,10-15,17H2,1-3H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBWQNAQXBLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3(CCCCC3)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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